N-(2-Hydroxyphenyl)-3-(4-oxo-2-thioxothiazolidin-3-yl)propanamide
Overview
Description
N-(2-Hydroxyphenyl)-3-(4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C12H12N2O3S2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Activity
Research on derivatives of N-(2-Hydroxyphenyl)-3-(4-oxo-2-thioxothiazolidin-3-yl)propanamide has shown significant anti-inflammatory activities. For instance, a study synthesized eight derivatives and found that among these, three showed significant anti-inflammatory activity, with another exhibiting moderate activity (Sunder & Maleraju, 2013). Another research synthesized and characterized similar derivatives, evaluating their potential as anti-inflammatory agents (Horishny et al., 2020).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal properties of compounds derived from this compound. Research has shown that certain synthesized compounds exhibit excellent antibacterial and antifungal activities (Zala et al., 2015), and another study highlighted the antimicrobial activity of related derivatives against a panel of bacteria, mycobacteria, and fungi (Krátký et al., 2017).
Potential in Anticancer Research
Several compounds derived from this chemical have been evaluated for their anticancer activities. For example, a study synthesized a series of derivatives and screened them for anticancer activity, identifying hit-compounds with significant effects (Havrylyuk et al., 2010). Another research focused on the synthesis of derivatives with potential anticancer and trypanocidal activities, finding compounds with inhibitory effects on tumor cell lines (Holota et al., 2019).
Luminescent Properties
The luminescent properties of certain derivatives have also been a subject of study. A study investigated the luminescence properties of benzothiazole derivatives, which are structurally similar, for applications in white light emission (Lu et al., 2017).
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c15-9-4-2-1-3-8(9)13-10(16)5-6-14-11(17)7-19-12(14)18/h1-4,15H,5-7H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCOUWBWZBNHGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCC(=O)NC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.